Metirosine

Vue d'ensemble

Description

La racémétyrosine, également connue sous le nom de D,L-alpha-métyrosine, est un acide aminé racémique modifié chimiquement. Il s’agit d’un composé en phase clinique doté d’une activité anticancéreuse large. La racémétyrosine est utilisée dans diverses applications thérapeutiques, en particulier en oncologie, où elle perturbe le métabolisme des cellules cancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La racémétyrosine est synthétisée par une série de réactions chimiques impliquant la modification de l’acide aminé tyrosine. La voie de synthèse implique généralement la racémisation de la tyrosine pour produire un mélange de formes D et L. Les conditions de réaction comprennent l’utilisation de catalyseurs et de solvants spécifiques pour faciliter le processus de racémisation .

Méthodes de production industrielle : La production industrielle de la racémétyrosine implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des étapes de purification telles que la cristallisation et la chromatographie pour isoler le mélange racémique souhaité .

Analyse Des Réactions Chimiques

Types de réactions : La racémétyrosine subit diverses réactions chimiques, notamment :

Oxydation : La racémétyrosine peut être oxydée pour former les quinones correspondantes.

Réduction : Elle peut être réduite pour former des dérivés dihydro.

Substitution : La racémétyrosine peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Les conditions varient en fonction du substituant, mais impliquent généralement l’utilisation de catalyseurs et de solvants spécifiques.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent les quinones, les dérivés dihydro et les composés de racémétyrosine substitués .

Applications De Recherche Scientifique

Clinical Applications

1. Treatment of Pheochromocytoma

Metirosine is primarily utilized in clinical settings to manage symptoms associated with pheochromocytoma. It functions as a tyrosine hydroxylase inhibitor, effectively reducing catecholamine production by 35% to 80% in treated patients. The administration of metyrosine can alleviate symptoms such as hypertension, tachycardia, and headaches associated with catecholamine excess .

2. Preoperative Management

Metyrosine is often administered preoperatively to stabilize patients before surgical resection of pheochromocytomas. A study involving ten patients demonstrated that urinary catecholamine metabolite levels significantly decreased following metyrosine administration, leading to improved surgical outcomes and reduced intraoperative complications .

3. Adjunct Therapy for Other Conditions

Recent studies have explored the use of metyrosine beyond pheochromocytoma. For instance, it has been investigated as a potential treatment for psychosis associated with velocardiofacial syndrome (VCFS), where traditional antipsychotic treatments failed . Additionally, it has shown promise in managing symptoms related to dopamine dysregulation disorders due to its ability to deplete catecholamines in the central nervous system .

Case Studies and Research Findings

1. Efficacy in Pheochromocytoma Patients

A retrospective cohort study evaluated ten patients undergoing surgery for pheochromocytoma/paraganglioma who received metyrosine post-alpha-blocker therapy. Results indicated significant reductions in both systolic and diastolic blood pressure post-treatment, alongside improvements in insulin sensitivity and hormonal balance (increased prolactin and thyroid-stimulating hormone levels) following metyrosine administration .

2. Long-term Use and Outcomes

In a systematic review assessing long-term outcomes for patients treated with metyrosine for pheochromocytoma, it was found that approximately 61.5% reported symptomatic improvement related to catecholamine excess after treatment. Notably, some patients experienced normalization of urinary catecholamine levels following prolonged metyrosine use .

Summary Table of Clinical Findings

| Study | Patient Group | Metyrosine Dosage | Key Findings |

|---|---|---|---|

| Study 1 | 10 patients with pheochromocytoma | Median 750 mg/day | Significant decrease in urinary catecholamines; improved blood pressure control |

| Study 2 | 141 encounters over 15 years | Mean 1028 mg/day | 61.5% reported symptom improvement; normalization in some urinary levels |

| Study 3 | VCFS-associated psychosis case | Not specified | Positive response where traditional antipsychotics failed |

Mécanisme D'action

La racémétyrosine exerce ses effets en imitant la tyrosine et en inhibant la tyrosine hydroxylase, une enzyme impliquée dans la synthèse des catécholamines. Cette inhibition entraîne l’appauvrissement des catécholamines, perturbant le métabolisme des cellules cancéreuses et induisant la mort cellulaire. Les cibles moléculaires comprennent la tyrosine hydroxylase et les voies liées au métabolisme des acides aminés .

Composés similaires :

Métyrosine : Un inhibiteur de la tyrosine hydroxylase utilisé pour contrôler les symptômes de la stimulation sympathique excessive.

Tyrosine : Un acide aminé naturel impliqué dans la synthèse des protéines et la production de neurotransmetteurs.

Phénylalanine : Un autre acide aminé qui sert de précurseur à la tyrosine.

Comparaison : La racémétyrosine est unique par sa double forme (formes D et L) et son application spécifique en oncologie. Contrairement à la métyrosine, qui est principalement utilisée pour contrôler la stimulation sympathique, la racémétyrosine a des applications anticancéreuses plus larges. Comparée à la tyrosine et à la phénylalanine, la racémétyrosine est modifiée chimiquement pour améliorer ses effets thérapeutiques .

Comparaison Avec Des Composés Similaires

Metyrosine: An inhibitor of tyrosine hydroxylase used to control symptoms of excessive sympathetic stimulation.

Tyrosine: A natural amino acid involved in protein synthesis and neurotransmitter production.

Phenylalanine: Another amino acid that serves as a precursor to tyrosine.

Comparison: Racemetyrosine is unique in its dual form (D- and L- forms) and its specific application in oncology. Unlike metyrosine, which is primarily used for controlling sympathetic stimulation, racemetyrosine has broader anticancer applications. Compared to tyrosine and phenylalanine, racemetyrosine is chemically modified to enhance its therapeutic effects .

Activité Biologique

Metirosine, also known as alpha-methyltyrosine, is a compound primarily recognized for its role as a tyrosine hydroxylase inhibitor , impacting catecholamine biosynthesis. This article explores its biological activity, focusing on its biochemical effects, therapeutic applications, and relevant research findings.

This compound inhibits the enzyme tyrosine hydroxylase , which is crucial for the conversion of tyrosine to L-DOPA, the precursor of dopamine and subsequently norepinephrine and epinephrine. By inhibiting this enzyme, metyrosine effectively reduces the synthesis of catecholamines, which has significant implications in various medical conditions, particularly those involving catecholamine excess.

Therapeutic Uses

-

Pheochromocytoma and Paraganglioma :

- Metyrosine is primarily used in patients with pheochromocytoma (PPGL), a tumor that secretes excess catecholamines. It is often administered preoperatively to manage hypertensive crises and reduce intraoperative hemodynamic instability.

- In a study involving 141 patients treated with metyrosine, significant improvements were noted in hypertensive episodes and overall symptomatology related to catecholamine excess .

- Psychiatric Disorders :

-

Ovarian Ischemia-Reperfusion Injury :

- Recent studies indicate that metyrosine may protect ovarian tissues from oxidative damage during ischemia-reperfusion injury. In rat models, treatment with metyrosine resulted in lower levels of malondialdehyde (MDA) and cyclo-oxygenase-2 (COX-2), alongside higher levels of total glutathione (tGSH) and superoxide dismutase (SOD), suggesting its potential as a protective agent against oxidative stress .

Case Studies

- Pheochromocytoma Management : A review highlighted that patients receiving metyrosine before surgical resection showed decreased intraoperative hemodynamic variability compared to those treated with phenoxybenzamine alone. The incidence of new arrhythmias was also notably lower in the metyrosine group (2.1% vs. 15.6%) .

- Psychiatric Applications : In a clinical trial for schizophrenia treatment, while metyrosine inhibited dopamine synthesis effectively, it did not translate into clinical improvement, raising questions about its therapeutic efficacy in psychiatric disorders .

Biochemical Studies

Propriétés

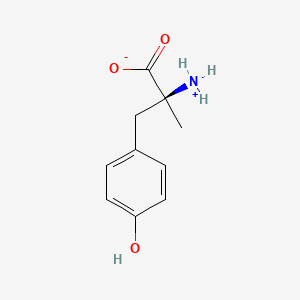

IUPAC Name |

2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTGHBARYWONDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859529 | |

| Record name | alpha-Methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-48-0, 620-30-4 | |

| Record name | α-Methyl-p-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=658-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racemetirosine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000658480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Racemetyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16306 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tyrosine, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Racemetirosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RACEMETYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X88TTO174Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.